molecular formula C23H28O4 B1625516 4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde CAS No. 87367-64-4

4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde

Cat. No. B1625516
CAS RN: 87367-64-4
M. Wt: 368.5 g/mol
InChI Key: WFSYRCWVQZEUTJ-UHFFFAOYSA-N
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Description

“4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde” is a chemical compound with the empirical formula C14H10O3 and a molecular weight of 226.23 . It is also known by other names such as 4,4’-Diformyldiphenyl ether, 4,4’-Oxybis(benzaldehyde), and 4,4’-Oxydibenzaldehyde .


Molecular Structure Analysis

The linear formula of “4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde” is O(C6H4CHO)2 . The SMILES string representation is [H]C(=O)c1ccc(Oc2ccc(cc2)C([H])=O)cc1 .


Physical And Chemical Properties Analysis

“4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde” is a solid substance with a melting point of 63-67 °C . It has a density of 1.233 . It is soluble in toluene .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 according to the GHS classification . The hazard statements associated with it are H302 - H317 - H319 . Precautionary measures include P261 - P264 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

4-[9-(4-formylphenoxy)nonoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c24-18-20-8-12-22(13-9-20)26-16-6-4-2-1-3-5-7-17-27-23-14-10-21(19-25)11-15-23/h8-15,18-19H,1-7,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSYRCWVQZEUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCCCCCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60518499
Record name 4,4'-[Nonane-1,9-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde

CAS RN

87367-64-4
Record name 4,4'-[Nonane-1,9-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethylformamide (150 ml) was added to 21.3 g of 1,9-dibromononane, 19.8 g of 4-hydroxybenzaldehyde and 21.7 g of potassium carbonate, and the mixture was stirred at 90° C. for 1.5 hours. The reaction mixture was cooled to room temperature and poured into water, and the thus formed precipitate was washed with water and then dried under a reduced pressure to obtain 26.9 g of 1,9-bis(4-formylphenoxy)nonane.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
21.3 g
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reactant
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19.8 g
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reactant
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Quantity
21.7 g
Type
reactant
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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